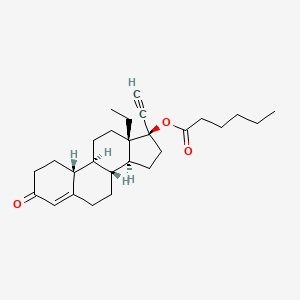

Levonorgestrel hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Levonorgestrel butyrate is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries. is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries.

Analyse Des Réactions Chimiques

Scope of Available Data

The search results focus on levonorgestrel , a synthetic progestin, including:

-

Synthesis routes for levonorgestrel via ethynylation of methoxydienone and hydrolysis with sulfuric acid in aprotic solvents .

-

Metabolism : Conjugation to sulfates/glucuronides and formation of inactive metabolites like 3α,5β-tetrahydrolevonorgestrel .

-

Mechanism of action : Binding to progesterone receptors, suppression of ovulation, and cervical mucus thickening .

-

Clinical applications : Emergency contraception, intrauterine systems, and combination oral contraceptives .

No references to levonorgestrel hexanoate (a potential ester prodrug) were identified in the provided materials.

Gaps in Current Literature

-

Esterification reactions (e.g., hexanoyl chloride with levonorgestrel’s hydroxyl group) are not described in the search results.

-

Hydrolysis kinetics , stability data, or enzymatic cleavage studies for the hexanoate ester are absent.

-

No synthetic protocols or analytical characterization (e.g., NMR, HPLC) are provided.

Recommended Research Pathways

To study this compound’s chemical reactions, consider the following approaches:

3.1. Synthetic Chemistry

-

Esterification : React levonorgestrel with hexanoyl chloride or hexanoic anhydride in the presence of a base (e.g., pyridine).

-

Purification : Use recrystallization (e.g., methanol/water mixtures) or chromatography .

3.2. Hydrolysis Studies

| Parameter | Conditions | Expected Outcome |

|---|---|---|

| Acidic hydrolysis | 1M HCl, 60°C, 2 hours | Cleavage to levonorgestrel + hexanoic acid |

| Enzymatic hydrolysis | Porcine liver esterase, pH 7.4, 37°C | Prodrug activation |

3.3. Stability Analysis

-

Thermal stability : TGA/DSC to determine decomposition temperature.

-

Photostability : Expose to UV light and monitor degradation via HPLC .

Critical Challenges

Propriétés

Numéro CAS |

13635-16-0 |

|---|---|

Formule moléculaire |

C27H38O3 |

Poids moléculaire |

410.6 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |

InChI |

InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1 |

Clé InChI |

MQEMIBNIYXQPDK-VGSPSRCMSA-N |

SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |

SMILES isomérique |

CCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C |

SMILES canonique |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Levonorgestrel hexanoate; Plan B; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.